molecular formula C17H20N2O4S B7772987 METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE

METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE

Cat. No.: B7772987
M. Wt: 348.4 g/mol
InChI Key: CLTIGQMRSNRISD-DEKNBCERSA-N
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Description

METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE is a complex organic compound with a unique structure that includes a benzoylamino group, a hydroxyimino group, and a thiophenyliden moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE typically involves multiple steps. One common method involves the reaction of 4-hydroxybenzoic acid with a dioxane suspension of (benzamidomethyl)triethylammonium chloride . The phenolic group in 4-hydroxybenzoic acid cannot be benzamidomethylated in aqueous media, so the reaction is carried out in a non-aqueous solvent like dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimization for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo compounds.

    Reduction: The benzoylamino group can be reduced to form amine derivatives.

    Substitution: The thiophenyliden moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield oxo derivatives, while reduction of the benzoylamino group can produce amine derivatives.

Scientific Research Applications

METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino group can form hydrogen bonds with active sites, while the hydroxyimino group can participate in redox reactions. The thiophenyliden moiety can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophenyliden moiety, in particular, sets it apart from other similar compounds.

Properties

IUPAC Name

methyl (5E)-5-[(3Z)-4-benzamido-3-hydroxyiminothiolan-2-ylidene]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-15(20)10-6-5-9-14-16(19-22)13(11-24-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-9,13,22H,5-6,10-11H2,1H3,(H,18,21)/b14-9+,19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTIGQMRSNRISD-DEKNBCERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=C1C(=NO)C(CS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C/1\C(=N/O)\C(CS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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